5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Overview
Description
“5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride” is a compound that likely contains an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms. The “5-(Chloromethyl)” indicates a chloromethyl group attached to the 5th carbon of the imidazole ring .
Molecular Structure Analysis
While the exact molecular structure of “this compound” is not available, similar compounds often have a five-membered imidazole ring with various substituents .
Scientific Research Applications
Chemical Synthesis and Reactivity
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride exhibits significant reactivity in chemical synthesis. For instance, it reacts with tertiary nitronate anions to form 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, a reaction ascribed to a C-alkylation process followed by base-promoted nitrous acid elimination (Crozet et al., 1985). This compound also undergoes condensation with other reagents, like 5-Chloromethyl-8-quinolinol hydrochloride, to produce chemically complex structures, demonstrating its utility in creating diverse molecular entities (Verma et al., 2010).
Medicinal Chemistry
In medicinal chemistry, this compound is integral in synthesizing various biologically active molecules. For example, pyrazoline and benzimidazoles derivatives, known for their applications in medicine, have been hybridized with this compound to create novel compounds with potential anti-diabetic properties, as demonstrated by their α-glucosidase inhibition activity (Ibraheem et al., 2020).
DNA Interaction and Potential Antitumor Properties
This compound also shows potential in DNA interaction and as an antitumor agent. Pyrrole-imidazole polyamides, which include 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole derivatives, have been demonstrated to alkylate DNA at specific sequences in the human telomere repeat sequences. These compounds exhibited cytotoxicity against human cancer cell lines, indicating their potential as antitumor drugs targeting telomere sequences (Sasaki et al., 2006).
Properties
IUPAC Name |
5-(chloromethyl)-1-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYXOIKYRALRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557819 | |
Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90773-41-4 | |
Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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